molecular formula C13H10ClFO B14763467 4-Chloro-3-fluoro-4'-methoxy-1,1'-biphenyl

4-Chloro-3-fluoro-4'-methoxy-1,1'-biphenyl

Katalognummer: B14763467
Molekulargewicht: 236.67 g/mol
InChI-Schlüssel: XOYSSFRCVGMZPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-3-fluoro-4’-methoxy-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of chloro, fluoro, and methoxy substituents on the biphenyl structure imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoro-4’-methoxy-1,1’-biphenyl can be achieved through several methods, including:

    Suzuki-Miyaura Coupling: This method involves the coupling of a halogenated biphenyl derivative with a boronic acid or ester in the presence of a palladium catalyst.

    Friedel-Crafts Alkylation: This method involves the alkylation of a biphenyl compound using an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride.

Industrial Production Methods

Industrial production of 4-Chloro-3-fluoro-4’-methoxy-1,1’-biphenyl often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-3-fluoro-4’-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) are commonly used.

    Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide or amines are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with chlorine can yield 4-chloro-3-fluoro-4’-methoxy-1,1’-biphenyl derivatives with additional chloro substituents .

Wissenschaftliche Forschungsanwendungen

4-Chloro-3-fluoro-4’-methoxy-1,1’-biphenyl has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-Chloro-3-fluoro-4’-methoxy-1,1’-biphenyl depends on its specific application. In chemical reactions, the presence of electron-withdrawing and electron-donating groups on the biphenyl structure can influence the reactivity and selectivity of the compound. For example, the chloro and fluoro substituents can activate the benzene ring towards nucleophilic aromatic substitution, while the methoxy group can stabilize the intermediate formed during electrophilic aromatic substitution .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Chloro-3-fluoro-4’-methoxy-1,1’-biphenyl is unique due to the presence of both chloro and fluoro substituents on the biphenyl structure. This combination of substituents imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Eigenschaften

Molekularformel

C13H10ClFO

Molekulargewicht

236.67 g/mol

IUPAC-Name

1-chloro-2-fluoro-4-(4-methoxyphenyl)benzene

InChI

InChI=1S/C13H10ClFO/c1-16-11-5-2-9(3-6-11)10-4-7-12(14)13(15)8-10/h2-8H,1H3

InChI-Schlüssel

XOYSSFRCVGMZPI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.